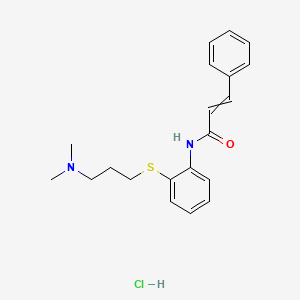
Cinanserin (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinanserin (hydrochloride) is a potent, selective, and highly affinity 5-HT2 receptor antagonist. It has been studied for its potential therapeutic effects, particularly in the context of severe acute respiratory syndrome coronavirus (SARS-CoV) due to its ability to inhibit the 3C-like proteinase (3CLpro) of the virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for cinanserin (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Cinanserin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs of cinanserin (hydrochloride).
Wissenschaftliche Forschungsanwendungen
Cinanserin (hydrochloride) has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT2 receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.
Wirkmechanismus
Cinanserin (hydrochloride) exerts its effects primarily through its antagonistic activity on the 5-HT2 receptors. It binds to these receptors with high affinity, blocking the action of serotonin and thereby modulating neurotransmitter activity. Additionally, it inhibits the 3CLpro enzyme of SARS-CoV, interfering with the viral replication process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mianserin: A tetracyclic antidepressant with similar 5-HT2 receptor antagonistic properties.
Mirtazapine: Another tetracyclic antidepressant with overlapping pharmacological effects.
Uniqueness
Cinanserin (hydrochloride) is unique in its dual role as a 5-HT2 receptor antagonist and an inhibitor of the 3CLpro enzyme of SARS-CoV. This dual functionality makes it a promising candidate for further research and development in both neuropharmacology and antiviral therapy .
Eigenschaften
Molekularformel |
C20H25ClN2OS |
|---|---|
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H |
InChI-Schlüssel |
LXGJPDKYMJJWRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


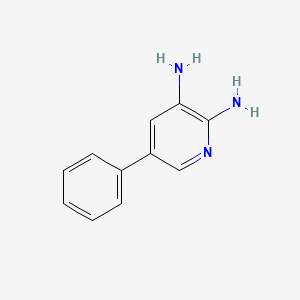
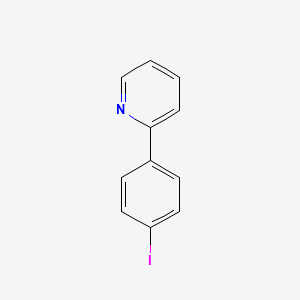
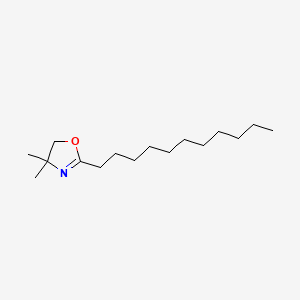
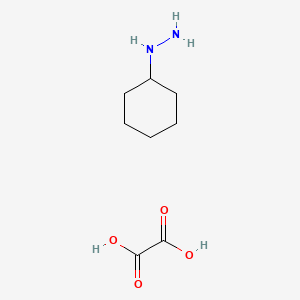
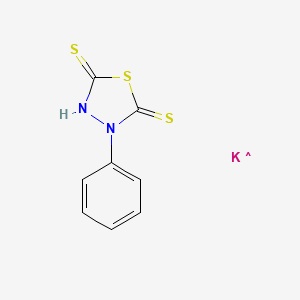
![3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B8758317.png)
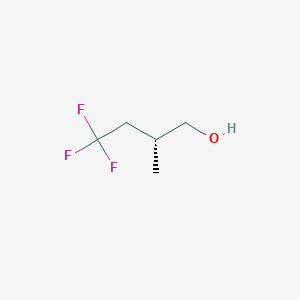
![2-(Carboxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8758332.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]thiomorpholine](/img/structure/B8758333.png)
![Ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B8758340.png)
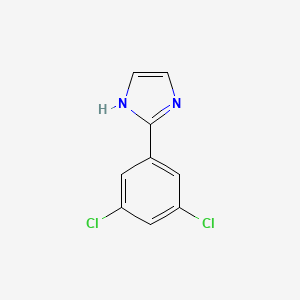
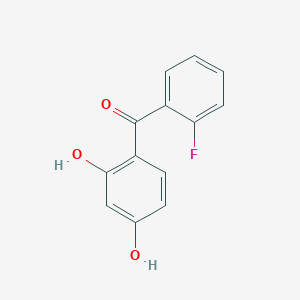
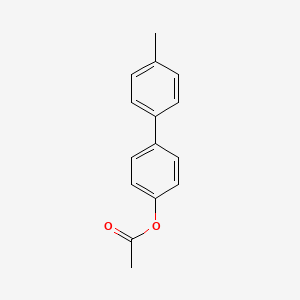
![2'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one hydrochloride](/img/structure/B8758368.png)
